molecular formula C16H12FNO4S B13344949 3-(4-(3-Nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride CAS No. 24893-00-3

3-(4-(3-Nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride

Cat. No.: B13344949
CAS No.: 24893-00-3
M. Wt: 333.3 g/mol
InChI Key: RGYWNPVTWFBQAG-IJIVKGSJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(3-Nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride is a complex organic compound characterized by the presence of a nitrophenyl group, a butadiene moiety, and a sulfonyl fluoride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(3-Nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride typically involves the reaction of functionalized vinyl phosphates with aryllithium reagents. The reaction conditions often require the use of an inert atmosphere, such as nitrogen or argon, and low temperatures to ensure the stability of the intermediates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-(3-Nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride can undergo several types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The sulfonyl fluoride group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can react with the sulfonyl fluoride group under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Sulfonamide or sulfonate ester derivatives.

Scientific Research Applications

3-(4-(3-Nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-(3-Nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with serine residues in enzymes, leading to enzyme inhibition. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(4-(3-Nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride lies in its combination of functional groups, which confer specific chemical reactivity and potential applications in various fields of research. The presence of the sulfonyl fluoride group, in particular, makes it a valuable compound for studying enzyme inhibition and developing new pharmaceuticals.

Properties

CAS No.

24893-00-3

Molecular Formula

C16H12FNO4S

Molecular Weight

333.3 g/mol

IUPAC Name

3-[(1E,3E)-4-(3-nitrophenyl)buta-1,3-dienyl]benzenesulfonyl fluoride

InChI

InChI=1S/C16H12FNO4S/c17-23(21,22)16-10-4-8-14(12-16)6-2-1-5-13-7-3-9-15(11-13)18(19)20/h1-12H/b5-1+,6-2+

InChI Key

RGYWNPVTWFBQAG-IJIVKGSJSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C=C/C2=CC(=CC=C2)S(=O)(=O)F

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC=CC2=CC(=CC=C2)S(=O)(=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.